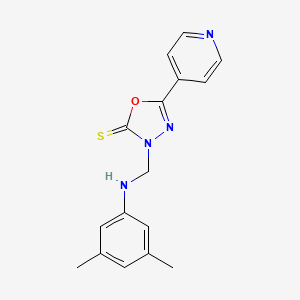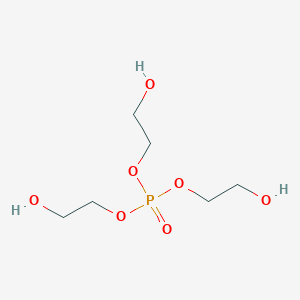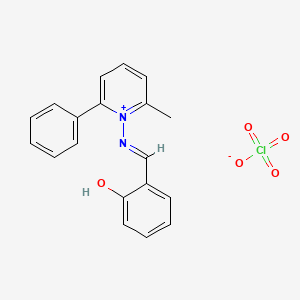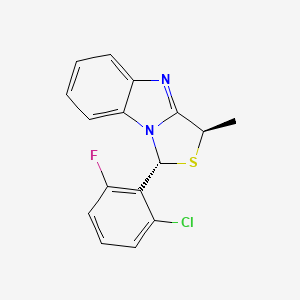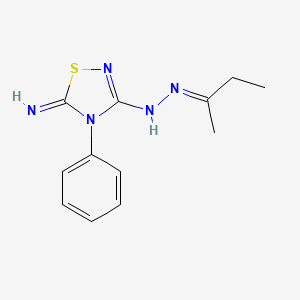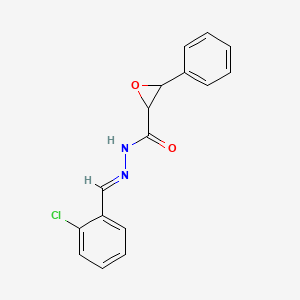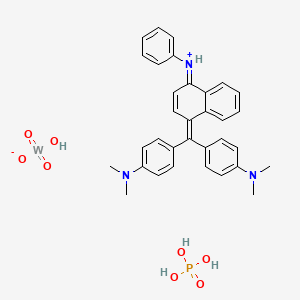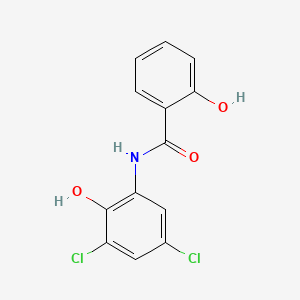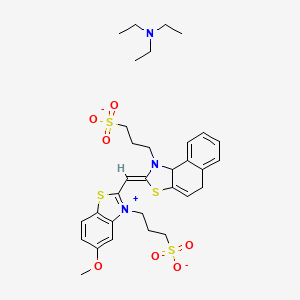
Piperazine, 1-methyl-4-(14-((4-(1,2,5,6-tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl)oxy)-3,6,9,12-tetraoxatetradec-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-methyl-4-(14-((4-(1,2,5,6-tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl)oxy)-3,6,9,12-tetraoxatetradec-1-yl)- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the Piperazine Core: This can be achieved through the reaction of ethylenediamine with diethylene glycol under acidic conditions.
Introduction of the Methyl Group: Methylation of the piperazine core can be done using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Tetraoxatetradecyl Chain: This step involves the reaction of the piperazine derivative with a suitable tetraoxatetradecyl halide under basic conditions.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of a suitable hydrazine derivative with a thioamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the thiadiazole moiety.
Reduction: Reduction reactions may target the thiadiazole ring, leading to the formation of dihydrothiadiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the thiadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential as a pharmacological agent. Its interactions with various biological targets can provide insights into its mechanism of action and therapeutic potential.
Medicine
In medicine, derivatives of this compound may be investigated for their potential use as drugs. This includes studies on their efficacy, safety, and pharmacokinetics.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, activation of receptors, or disruption of protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine Derivatives: Compounds such as 1-methylpiperazine, 1-ethylpiperazine.
Thiadiazole Derivatives: Compounds such as 1,2,5-thiadiazole, 1,3,4-thiadiazole.
Uniqueness
The uniqueness of this compound lies in its combination of a piperazine core with a thiadiazole ring and a tetraoxatetradecyl chain. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
1064056-71-8 |
|---|---|
Molekularformel |
C23H41N5O5S |
Molekulargewicht |
499.7 g/mol |
IUPAC-Name |
3-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-4-[2-[2-[2-[2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-1,2,5-thiadiazole |
InChI |
InChI=1S/C23H41N5O5S/c1-26-6-8-28(9-7-26)10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-23-22(24-34-25-23)21-4-3-5-27(2)20-21/h4H,3,5-20H2,1-2H3 |
InChI-Schlüssel |
DLXRBKOFKLIUOI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CCOCCOCCOCCOCCOC2=NSN=C2C3=CCCN(C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



